

Introduction: The Strategic Importance of 3-(4-Nitrophenyl)pyridine in Modern Chemistry

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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)pyridine

Cat. No.: B1584840

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In the landscape of pharmaceutical development and synthetic chemistry, the utility of a molecule is fundamentally governed by its physicochemical properties. **3-(4-Nitrophenyl)pyridine** (CAS No. 4282-46-6) stands out as a heterocyclic building block of considerable interest. Its structure, featuring a pyridine ring linked to a nitrophenyl moiety, provides a unique electronic and steric profile that is highly valuable in the synthesis of complex molecular architectures.

Most notably, **3-(4-Nitrophenyl)pyridine** is a critical intermediate in the synthesis of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of specific cancers, including ovarian cancer^[1]. The journey from this intermediate to a life-saving therapeutic underscores the necessity of a deep and functional understanding of its core properties. Solubility, melting point, stability, and spectral characteristics are not mere data points; they are critical parameters that dictate reaction conditions, purification strategies, formulation development, and ultimately, the viability of a synthetic route.

This guide provides an in-depth analysis of the known physicochemical properties of **3-(4-Nitrophenyl)pyridine**. For properties where public data is unavailable, we present field-proven, step-by-step experimental protocols for their determination. This document is designed for researchers, medicinal chemists, and drug development professionals, offering both established data and the practical methodologies required to fill critical knowledge gaps, ensuring both efficiency and success in the laboratory.

Section 1: Molecular Identity and Structural Characteristics

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The fundamental identifiers for **3-(4-Nitrophenyl)pyridine** are summarized below.

Identifier	Value	Reference
CAS Number	4282-46-6	[2] [3] [4]
Molecular Formula	C ₁₁ H ₈ N ₂ O ₂	[1] [5] [6]
Molecular Weight	200.20 g/mol	[5]
Common Synonyms	3-p-Nitrophenylpyridine; 3-(p-Nitrophenyl)pyridine	[4] [5]
InChIKey	DKWZMBYPPLMXQO-UHFFFAOYSA-N	[5] [6]
Canonical SMILES	C1=CC(=CC=C1C2=CC=NC=C2)--INVALID-LINK--[O-]	[6]

The molecule's architecture, consisting of two aromatic rings, dictates its planarity and electronic distribution. The electron-withdrawing nature of the nitro group and the distinct electronic properties of the pyridine ring create a molecule with significant polarity and potential for various intermolecular interactions.

Caption: Molecular Structure of **3-(4-Nitrophenyl)pyridine**.

Section 2: Core Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or its intermediates are critical for process development, formulation, and ensuring bioavailability.

Property	Value	Significance in Drug Development	Reference
Boiling Point	364.6 °C at 760 mmHg	Defines purification parameters (distillation) and thermal stability limits.	[1][3]
Density	1.252 g/cm ³	Important for reaction vessel capacity planning, solvent selection, and formulation design.	[1][3]
Flash Point	174.3 °C	A key safety metric for assessing fire and explosion hazards during handling and storage.	[3]
Melting Point	Data not available	A crucial indicator of purity and lattice energy. Affects dissolution rate and manufacturability.	[3]
Aqueous Solubility	Data not available	Directly impacts bioavailability. Poor solubility is a major hurdle in drug development.	[3]
pKa	Data not available	Governs the ionization state at different physiological pHs, affecting solubility, absorption, and receptor binding.	

Addressing Data Gaps: The absence of experimental data for melting point, solubility, and pKa in publicly accessible literature is a significant knowledge gap. For any research or development program utilizing this compound, the experimental determination of these values is a primary and essential step. The protocols for these determinations are provided in Section 4.

Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis is indispensable for structural verification and purity assessment. While specific spectra for **3-(4-Nitrophenyl)pyridine** are not readily published, its structure allows for the confident prediction of its key spectral features.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The proton NMR spectrum is expected to be complex due to the presence of two distinct aromatic systems.
 - Nitrophenyl Ring: The protons on the nitrophenyl ring will appear as two distinct doublets (an AA'BB' system) due to the strong electronic influence of the nitro group. The protons ortho to the nitro group will be shifted significantly downfield (expect ~8.3-8.4 ppm) compared to the protons meta to it (expect ~7.8-7.9 ppm).
 - Pyridine Ring: The four protons on the pyridine ring will also exhibit characteristic shifts. The proton at position 2 (ortho to the nitrogen) will be the most deshielded (expect ~8.8-9.0 ppm). The proton at position 6 will also be downfield (expect ~8.6-8.7 ppm). The protons at positions 4 and 5 will appear further upfield. The coupling patterns (doublet, triplet, doublet of doublets) will be critical for definitive assignment.
- **^{13}C NMR:** The carbon NMR spectrum will show 11 distinct signals in the aromatic region (~120-155 ppm).
 - The carbon atom bearing the nitro group (C4' of the phenyl ring) and the carbon atom linking the two rings (C3 of the pyridine and C1' of the phenyl ring) will have characteristic chemical shifts.
 - The carbons ortho to the pyridine nitrogen (C2 and C6) will be the most downfield of the pyridine carbons.

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent tool for identifying key functional groups. The spectrum of **3-(4-Nitrophenyl)pyridine** is expected to be dominated by the following vibrations:

- N-O Stretching (Nitro Group): Two very strong and characteristic bands are expected: one for the asymmetric stretch ($\sim 1515\text{-}1550\text{ cm}^{-1}$) and one for the symmetric stretch ($\sim 1340\text{-}1360\text{ cm}^{-1}$). The presence of these two intense peaks is a strong indicator of the nitro functionality.
- Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm^{-1} .
- Aromatic C=C and C=N Ring Stretching: A series of medium to strong bands in the $1400\text{-}1610\text{ cm}^{-1}$ region.
- C-N Stretching: A band of medium intensity expected in the $840\text{-}870\text{ cm}^{-1}$ region.

3.3 UV-Vis Spectroscopy

The conjugated π -system spanning both aromatic rings will give rise to strong ultraviolet-visible absorbance. One would expect intense $\pi\rightarrow\pi^*$ transitions, likely resulting in a λ_{max} value in the $250\text{-}350\text{ nm}$ range. This property is highly useful for quantitative analysis, allowing for the determination of concentration in solution via the Beer-Lambert law, which is essential for solubility studies and reaction monitoring.

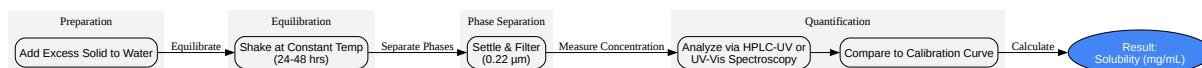
Section 4: Essential Experimental Protocols

To address the identified data gaps, the following standard operating procedures are provided. These protocols are designed to be self-validating and are standard practice in the pharmaceutical industry.

4.1 Protocol: Determination of Melting Point (Capillary Method)

- Rationale: The melting point is a fundamental thermal property indicating purity. A sharp melting range is characteristic of a pure crystalline solid. This protocol uses the established capillary method for its reliability and small sample requirement.
- Methodology:

- Sample Preparation: Ensure the **3-(4-Nitrophenyl)pyridine** sample is completely dry and finely powdered.
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.
- Heating Profile:
 - Set a rapid heating ramp (10-20 °C/min) for a coarse determination.
 - Based on the approximate melting point observed, repeat the experiment with a fresh sample, setting a slow ramp rate (1-2 °C/min) starting from ~20 °C below the expected temperature.
- Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two values.
- Validation: Perform the measurement in triplicate to ensure reproducibility.



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